molecular formula C11H15NO2 B1593015 Methyl 2-amino-4-isopropylbenzoate CAS No. 204850-17-9

Methyl 2-amino-4-isopropylbenzoate

Cat. No.: B1593015
CAS No.: 204850-17-9
M. Wt: 193.24 g/mol
InChI Key: CIFBIIKFGFJMBD-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-isopropylbenzoate is an organic compound with the molecular formula C11H15NO2 It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the aromatic ring is substituted with an amino group and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-amino-4-isopropylbenzoate can be synthesized through several methods. One common approach involves the esterification of 2-amino-4-isopropylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the direct amination of methyl 4-isopropylbenzoate using ammonia or an amine source under suitable conditions. This reaction may require a catalyst such as palladium on carbon (Pd/C) and hydrogen gas to facilitate the amination process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for efficient mixing and heat transfer, leading to higher yields and purity of the final product. Additionally, the use of automated systems for monitoring and controlling reaction parameters ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-isopropylbenzoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives under strong oxidizing conditions.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nitration with a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4); halogenation with bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Corresponding alcohol (methyl 2-amino-4-isopropylbenzyl alcohol).

    Substitution: Various substituted derivatives depending on the electrophile used (e.g., nitro, sulfonyl, halogen).

Scientific Research Applications

Methyl 2-amino-4-isopropylbenzoate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: It is used in the study of enzyme-substrate interactions and as a model compound for understanding biochemical pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-amino-4-isopropylbenzoate depends on its specific application. In medicinal chemistry, it may act as an inhibitor or activator of certain enzymes by binding to their active sites. The molecular targets and pathways involved vary based on the biological system being studied. For example, it may interact with receptors or enzymes involved in metabolic pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Methyl 2-amino-4-isopropylbenzoate can be compared with other similar compounds such as:

    Methyl 2-amino-4-methylbenzoate: Similar structure but with a methyl group instead of an isopropyl group.

    Methyl 2-amino-4-tert-butylbenzoate: Contains a tert-butyl group, leading to different steric and electronic effects.

    Methyl 2-amino-4-ethylbenzoate: Features an ethyl group, affecting its reactivity and properties.

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and potential applications. The presence of the isopropyl group can affect the compound’s steric hindrance and electronic distribution, making it distinct from its analogs.

Properties

IUPAC Name

methyl 2-amino-4-propan-2-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-7(2)8-4-5-9(10(12)6-8)11(13)14-3/h4-7H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIFBIIKFGFJMBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20648120
Record name Methyl 2-amino-4-(propan-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20648120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204850-17-9
Record name Methyl 2-amino-4-(propan-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20648120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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